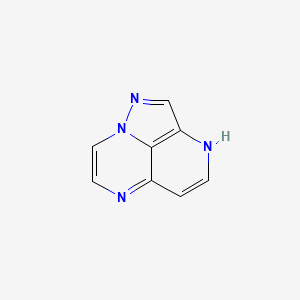

6H-1,3,6,8a-Tetraazaacenaphthylene

Description

6H-1,3,6,8a-Tetraazaacenaphthylene (CAS 268546-36-7) is a nitrogen-rich heterocyclic compound with the molecular formula C21H23ClN4 and a molecular weight of 366.89 g/mol . Its structure features a fused bicyclic system containing four nitrogen atoms, substituted with a 2-chloro-4-methylphenyl group, a cyclopropyl ring, an ethyl group, and a methyl group in the 7S configuration (Figure 1).

Properties

CAS No. |

270085-84-2 |

|---|---|

Molecular Formula |

C8H6N4 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene |

InChI |

InChI=1S/C8H6N4/c1-2-9-7-5-11-12-4-3-10-6(1)8(7)12/h1-5,9H |

InChI Key |

BMBAUFUAMVZKJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C3C1=NC=CN3N=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,6,8a-Tetraazaacenaphthylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 2,4-dichlorophenyl derivatives with suitable amines under high-temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6H-1,3,6,8a-Tetraazaacenaphthylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated derivatives and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6H-1,3,6,8a-Tetraazaacenaphthylene has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6H-1,3,6,8a-Tetraazaacenaphthylene involves its interaction with molecular targets such as receptors and enzymes. For instance, it acts as an antagonist to corticotropin-releasing factor receptors, thereby modulating the stress response in biological systems . The compound’s structure allows it to bind effectively to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6H-1,3,6,8a-Tetraazaacenaphthylene (Compound A) with a closely related derivative (Compound B, CAS 268547-32-6) :

| Property | Compound A (CAS 268546-36-7) | Compound B (CAS 268547-32-6) |

|---|---|---|

| Molecular Formula | C21H23ClN4 | C21H22ClFN4 |

| Molecular Weight | 366.89 g/mol | 384.15 g/mol |

| Substituents | 2-chloro-4-methylphenyl, cyclopropyl | 2-chloro-4-fluorophenyl, cyclopropylmethyl |

| Predicted Boiling Point | N/A | 537.7 ± 50.0 °C |

| Predicted Density | N/A | 1.42 ± 0.1 g/cm³ |

| Predicted pKa | N/A | 8.08 ± 0.40 |

| Polar Surface Area (PSA) | N/A | 33.95 Ų |

Key Observations :

Reactivity and Stability

- Thermal Stability : The high predicted boiling point of Compound B (537.7°C ) suggests robust thermal stability, likely due to strong intermolecular interactions from the fluorophenyl group .

- Acid-Base Behavior: The pKa of Compound B (8.08) indicates moderate basicity, influenced by the electron-withdrawing fluorine atom, which destabilizes protonated forms compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.